REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([NH2:17])[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=1.Cl[C:19]1[C:28]2[C:23](=[CH:24][CH:25]=[C:26]([I:29])[CH:27]=2)[N:22]=[CH:21][N:20]=1>C(O)(C)C>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([NH:17][C:19]2[C:28]3[C:23](=[CH:24][CH:25]=[C:26]([I:29])[CH:27]=3)[N:22]=[CH:21][N:20]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=1 |f:3.4|
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Name
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|
Quantity
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3.1 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)N
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Name
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|
Quantity
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3.28 g
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Type
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reactant
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Smiles
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ClC1=NC=NC2=CC=C(C=C12)I
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 12 hours
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Duration
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12 h
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Type
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FILTRATION
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Details
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The solid product was collected by filtration
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Type
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WASH
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Details
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washed with cold isopropanol (10 mL) and ether (20 mL), and air
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 116.8% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |